molecular formula C10H12FN B12219831 [2-(3-Fluorophenyl)cyclopropyl]methylamine

[2-(3-Fluorophenyl)cyclopropyl]methylamine

Cat. No.: B12219831
M. Wt: 165.21 g/mol
InChI Key: ASHHTAGUESNAIP-UHFFFAOYSA-N
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Description

[2-(3-Fluorophenyl)cyclopropyl]methylamine: is an organic compound that features a cyclopropyl group attached to a fluorophenyl ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Fluorophenyl)cyclopropyl]methylamine typically involves the following steps:

    Cyclopropanation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This often involves the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Fluorination: The fluorophenyl ring can be synthesized by introducing a fluorine atom into a phenyl ring. This can be done using electrophilic fluorination reagents such as Selectfluor.

    Amination: The final step involves the introduction of the methylamine group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(3-Fluorophenyl)cyclopropyl]methylamine can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Fluorophenyl)cyclopropyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated cyclopropyl groups on biological systems. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of [2-(3-Fluorophenyl)cyclopropyl]methylamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. The methylamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Fluorophenyl)cyclopropyl]methylamine
  • [2-(3-Chlorophenyl)cyclopropyl]methylamine
  • [2-(3-Bromophenyl)cyclopropyl]methylamine

Uniqueness

Compared to similar compounds, [2-(3-Fluorophenyl)cyclopropyl]methylamine is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. The cyclopropyl group also adds to the compound’s uniqueness by introducing strain and rigidity, which can affect its interactions with molecular targets.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

[2-(3-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2

InChI Key

ASHHTAGUESNAIP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=CC=C2)F)CN

Origin of Product

United States

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